(trans,trans)-4'-Propyl[1,1'-bicyclohexyl]-4-methanol
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Overview
Description
(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is an organic compound characterized by its bicyclic structure. This compound is notable for its unique stereochemistry, where the two cyclohexane rings are connected in a trans configuration. It is used in various scientific research applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol typically involves the functionalization of bicyclohexyl derivatives. One common method includes the reduction of a bicyclohexyl dinitro compound, followed by purification to favor the trans-trans isomer . The reaction conditions often involve the use of reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reduction steps but utilizes industrial-grade equipment and reagents to ensure efficiency and purity.
Chemical Reactions Analysis
Types of Reactions
(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Further reduction can yield more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) is frequently used.
Substitution: Reagents such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) are used for converting the hydroxyl group into halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can produce halogenated derivatives.
Scientific Research Applications
(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is utilized in various fields of scientific research:
Chemistry: It serves as a precursor for synthesizing more complex organic molecules.
Biology: Its derivatives are studied for potential biological activities.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the development of new materials, including polymers and liquid crystals.
Mechanism of Action
The mechanism by which (trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, depending on the functional groups present on the compound. The exact molecular targets and pathways are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
(cis,cis)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol: Differing in the stereochemistry of the cyclohexane rings.
4’-Ethyl[1,1’-bicyclohexyl]-4-methanol: Differing in the length of the alkyl chain.
4’-Vinyl[1,1’-bicyclohexyl]-4-methanol: Differing in the presence of a vinyl group instead of a propyl group.
Uniqueness
(trans,trans)-4’-Propyl[1,1’-bicyclohexyl]-4-methanol is unique due to its specific trans-trans configuration, which imparts distinct physical and chemical properties. This configuration can influence the compound’s reactivity and interactions with other molecules, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
[4-(4-propylcyclohexyl)cyclohexyl]methanol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H30O/c1-2-3-13-4-8-15(9-5-13)16-10-6-14(12-17)7-11-16/h13-17H,2-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ALAOSSIICXVRMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CCC(CC1)C2CCC(CC2)CO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H30O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001002784 |
Source
|
Record name | [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.41 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
82562-85-4 |
Source
|
Record name | [4'-Propyl[1,1'-bi(cyclohexane)]-4-yl]methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001002784 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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